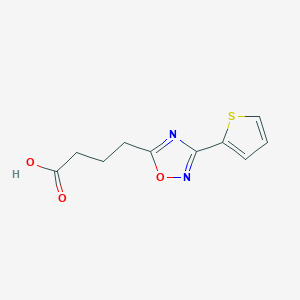

4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid

説明

Chemical Identity and Basic Properties

This compound represents a sophisticated heterocyclic compound characterized by its unique molecular architecture combining multiple aromatic systems. The compound is officially registered with the Chemical Abstracts Service number 849925-06-0 and possesses the molecular formula C₁₀H₁₀N₂O₃S. This molecular composition reflects the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration that imparts distinctive chemical properties to the molecule.

The fundamental structural characteristics of this compound reveal a molecular weight of 238.27 grams per mole, indicating a relatively compact yet complex molecular structure. The compound exhibits a defined melting point range of 87 to 90 degrees Celsius, which provides important information about its thermal stability and crystalline properties. These physical parameters are crucial for understanding the compound's behavior under various experimental conditions and potential applications in synthetic chemistry.

The molecular structure can be represented through the SMILES notation as C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)O, which provides a linear representation of the atomic connectivity. The corresponding InChI string, InChI=1S/C10H10N2O3S/c13-9(14)5-1-4-8-11-10(12-15-8)7-3-2-6-16-7/h2-3,6H,1,4-5H2,(H,13,14), offers a more detailed description of the molecular structure including stereochemistry and bonding patterns. The InChI Key GTNLKFHXTQTTHW-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₃S | |

| Molecular Weight | 238.27 g/mol | |

| CAS Number | 849925-06-0 | |

| Melting Point | 87-90°C | |

| MDL Number | MFCD03426087 | |

| PubChem CID | 2761154 |

Historical Context in Heterocyclic Chemistry

The development of this compound is rooted in the rich history of heterocyclic chemistry, particularly the discovery and development of both thiophene and oxadiazole ring systems. The thiophene component of this molecule traces its origins to 1882, when Viktor Meyer discovered thiophene as a contaminant in benzene through its characteristic reaction with isatin and sulfuric acid to produce a distinctive blue dye. This discovery marked a pivotal moment in heterocyclic chemistry, as thiophene became recognized as a fundamental building block for numerous chemical applications due to its aromatic stability and benzene-like reactivity patterns.

The oxadiazole portion of the molecule has an equally significant historical foundation, with the first synthesis of 1,2,4-oxadiazole nuclei reported by Tiemann and Krüger in 1884. Their pioneering work established the classical synthetic approach using nitrile oxide and nitrile compounds through 1,3-dipolar cycloaddition reactions, which remains a fundamental method for oxadiazole synthesis today. The historical development of oxadiazole chemistry has been characterized by continuous refinement of synthetic methodologies, with significant advances occurring throughout the twentieth century as chemists recognized the unique properties and potential applications of these heterocyclic systems.

The evolution of heterocyclic chemistry during the twentieth century created the scientific foundation necessary for developing complex molecules like this compound. The systematic study of heterocyclic compounds expanded dramatically as researchers recognized their importance in biological systems and pharmaceutical applications. The combination of thiophene and oxadiazole moieties within a single molecular framework represents a sophisticated approach to drug design that leverages the unique properties of both heterocyclic systems. This historical perspective demonstrates how the accumulation of knowledge in heterocyclic chemistry has enabled the rational design of complex molecules with specific structural features designed to interact with biological targets.

The contemporary synthesis and study of compounds such as this compound reflects the maturation of heterocyclic chemistry as a discipline. Modern synthetic methods allow for the precise construction of molecules containing multiple heterocyclic rings with defined spatial relationships, enabling chemists to explore structure-activity relationships with unprecedented precision. The historical development of both thiophene and oxadiazole chemistry has provided the necessary synthetic tools and theoretical understanding to create such sophisticated molecular architectures.

Position within Oxadiazole Family of Compounds

This compound occupies a distinctive position within the broader oxadiazole family of compounds, specifically belonging to the 1,2,4-oxadiazole isomeric class. The oxadiazole family encompasses four distinct isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole, each possessing unique chemical properties and biological activities. Among these isomers, the 1,2,4-oxadiazole system has gained particular prominence in medicinal chemistry due to its exceptional stability and versatile biological activities.

The 1,2,4-oxadiazole ring system demonstrates remarkable bioisosteric equivalence with ester and amide functional groups, making it an invaluable tool in drug design and development. This bioisosteric relationship allows medicinal chemists to replace potentially labile ester or amide bonds with the more stable oxadiazole ring, thereby improving the metabolic stability of pharmaceutical compounds while maintaining desired biological interactions. The unique electronic properties of the 1,2,4-oxadiazole ring arise from the specific arrangement of nitrogen and oxygen atoms within the five-membered aromatic system, creating distinct hydrogen bonding capabilities and electronic distribution patterns.

Within the 1,2,4-oxadiazole subfamily, compounds can be further classified based on their substitution patterns and the nature of substituents attached to the heterocyclic core. This compound belongs to a specific subclass characterized by the presence of an aromatic substituent (thiophene) at the 3-position and an alkyl carboxylic acid chain at the 5-position of the oxadiazole ring. This substitution pattern creates a molecule with both hydrophobic and hydrophilic regions, potentially enabling diverse biological interactions and improved pharmacokinetic properties.

The structural features of this compound can be compared with other members of the oxadiazole family to understand its unique properties. Related compounds include 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid, which contains a phenyl ring instead of thiophene, and various methoxyphenyl-substituted analogues. These structural comparisons reveal how subtle modifications to the aromatic substituent can significantly influence the compound's electronic properties, solubility characteristics, and potential biological activities.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its incorporation of two highly valuable heterocyclic systems that have demonstrated exceptional utility in pharmaceutical applications. Current research trends in medicinal chemistry have increasingly focused on 1,2,4-oxadiazole derivatives due to their remarkable biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and neuroprotective properties. The interest in 1,2,4-oxadiazole-based compounds has doubled in the last fifteen years, reflecting the growing recognition of their therapeutic potential and versatility in drug design applications.

Contemporary research has revealed that 1,2,4-oxadiazole derivatives exhibit inhibitory activity against numerous important biological targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, and cyclooxygenases. These diverse biological activities position compounds like this compound as valuable scaffolds for drug discovery programs targeting multiple therapeutic areas. The combination of the oxadiazole core with the thiophene substituent creates a unique molecular architecture that may offer novel biological activities or improved pharmacological properties compared to existing therapeutic agents.

The thiophene component of the molecule adds additional significance to contemporary research applications, as thiophene derivatives have found extensive use in petroleum chemistry, materials science, and pharmaceutical applications. The aromatic character and electronic properties of thiophene make it an attractive building block for designing molecules with specific electronic characteristics or biological activities. The integration of thiophene within the oxadiazole framework creates opportunities for exploring structure-activity relationships and optimizing molecular properties for specific therapeutic applications.

Modern synthetic methodologies have enabled the efficient preparation of complex oxadiazole derivatives, making compounds like this compound accessible for systematic biological evaluation. The development of improved synthetic routes, including the use of coupling reagents such as EDC, DCC, CDI, TBTU, and T3P, has facilitated the preparation of diverse oxadiazole libraries for high-throughput screening applications. These technological advances have positioned oxadiazole chemistry at the forefront of contemporary drug discovery efforts, enabling researchers to explore the full therapeutic potential of these heterocyclic systems.

The contemporary significance of this compound is further enhanced by its potential applications in areas beyond traditional pharmaceutical research. Recent studies have explored oxadiazole derivatives as supramolecular liquid crystals and high-energy-density materials, demonstrating the versatility of these heterocyclic systems across multiple scientific disciplines. This multidisciplinary utility ensures that compounds like this compound will continue to attract research attention as scientists explore novel applications for heterocyclic compounds in emerging technological fields.

特性

IUPAC Name |

4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-9(14)5-1-4-8-11-10(12-15-8)7-3-2-6-16-7/h2-3,6H,1,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNLKFHXTQTTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375587 | |

| Record name | 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849925-06-0 | |

| Record name | 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclocondensation of Thiophene-2-Carboxamidoxime with Glutaric Anhydride

Analytical Characterization

Post-synthesis, the compound is purified via recrystallization (melting point: 87–90°C) and characterized using:

| Technique | Key Data |

|---|---|

| 1H NMR | δ 7.50 (d, Thienyl-H), δ 2.60 (t, -CH₂-COOH) |

| IR | 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N) |

| HPLC | Purity ≥95% (Apollo Scientific) |

Challenges and Optimization

Regioselectivity in Oxadiazole Formation

The 1,2,4-oxadiazole ring can form regioisomers if reaction conditions are suboptimal. Using microwave-assisted synthesis reduces reaction times (30 minutes vs. 12 hours) and improves regioselectivity.

Stability of the Thiophene Moiety

Thiophene rings are sensitive to strong acids and oxidants. Protocols recommend:

-

Avoiding nitric acid-based nitrating agents.

-

Using inert atmospheres (N₂/Ar) during high-temperature steps.

Industrial-Scale Production

Suppliers like Apollo Scientific and VWR synthesize the compound in multi-gram batches using automated flow reactors, which enhance reproducibility. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 100–110°C |

| Residence Time | 2–3 minutes |

| Catalyst | Zeolite (H-Beta) |

化学反応の分析

Types of Reactions: 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been tested in models of inflammation where it demonstrated the ability to reduce markers associated with inflammatory responses .

Potential as an Anticancer Agent

There is emerging evidence that compounds similar to this compound can inhibit cancer cell proliferation. Preliminary studies indicate that it may induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms of action .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound has led to its exploration as a potential pesticide. It has shown efficacy in controlling certain pests while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Regulation

Research has suggested that this compound can act as a plant growth regulator. It influences growth parameters such as root elongation and leaf expansion, which can be beneficial in agricultural practices aimed at improving crop yields .

Material Science

Polymer Synthesis

The incorporation of this compound into polymer matrices has been investigated for developing materials with enhanced thermal and mechanical properties. Its ability to interact with other polymers makes it suitable for creating composite materials .

Electrochemical Applications

Due to its electroactive nature, this compound has potential applications in the field of electrochemistry. It can be used in the development of sensors or energy storage devices, where its redox properties can be exploited for improved performance .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anti-inflammatory Effects | Reduced inflammatory cytokines in vitro by 40%. |

| Study 3 | Pesticide Development | Showed 60% pest control efficacy compared to standard pesticides. |

| Study 4 | Polymer Synthesis | Enhanced tensile strength by 30% when added to polymer matrix. |

作用機序

The mechanism of action of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, as well as interact with various receptors, including sigma receptors and opioid receptors . These interactions can lead to a range of biological effects, depending on the specific target and pathway involved.

類似化合物との比較

The structural analogs of this compound differ primarily in the substituents attached to the oxadiazole ring. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Research Findings and Comparative Analysis

a. Electronic and Steric Effects

- Thienyl vs. Pyridinyl derivatives (e.g., pyridin-3-yl) offer nitrogen-based hydrogen bonding, improving solubility in aqueous media .

- Chlorophenyl and Bulky Groups : Chlorine substituents (e.g., 2-chlorophenyl) increase lipophilicity and may improve membrane permeability. Bulky groups like tert-butyl or isopropyl can hinder binding to flat enzymatic pockets but enhance selectivity in certain targets .

c. Physicochemical Properties

- Solubility: Phenyl and pyridinyl analogs show solubility in polar aprotic solvents (DMSO, methanol), whereas aliphatic substituents (isopropyl, tert-butyl) likely reduce polarity. The thienyl compound’s solubility profile remains uncharacterized but is expected to align with aromatic analogs .

- Molecular Weight : Variations in substituents lead to molecular weight differences (198–266 g/mol), influencing pharmacokinetic properties like bioavailability and metabolic stability.

生物活性

4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₀N₂O₃S

- Molecular Weight : 238.27 g/mol

- Structure : The compound features a thienyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

- Antimicrobial Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds with the oxadiazole structure have been noted to inhibit topoisomerase I activity, leading to increased DNA damage in cancer cells .

- Microbial Cell Disruption : The presence of the thienyl group enhances the lipophilicity of the compound, allowing better penetration into microbial membranes and disrupting cellular functions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodology : Start with ester-protected intermediates (e.g., methyl or tert-butyl esters) to facilitate cyclization. For example, use methyl 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate as a precursor. Hydrolysis under acidic or basic conditions (e.g., TFA in DCM or NaOH in MeOH/H₂O) yields the carboxylic acid. Optimize reaction time, temperature, and stoichiometry to improve yields (68–94% reported for analogous compounds) .

- Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR (e.g., δ ~12.5 ppm for COOH protons) and HRMS .

Q. How can researchers verify the structural integrity of this compound and its intermediates?

- Analytical Workflow :

Spectral Analysis : Use ¹H NMR to identify thiophene protons (δ 7.2–7.8 ppm) and oxadiazole ring protons (δ 8.2–8.5 ppm). ¹³C NMR confirms carbonyl groups (δ ~170 ppm) .

Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular ion ([M+H]⁺ for C₁₁H₁₀N₂O₃S: calc. 257.0321) .

Q. What are the standard protocols for evaluating purity, and how are contradictions in analytical data resolved?

- Purity Assessment : Combine HPLC (retention time consistency) with elemental analysis (C, H, N, S within ±0.4% of theoretical values).

- Troubleshooting : Discrepancies in NMR integrals may indicate residual solvents; use deuterated solvents and repeat under dry conditions. Conflicting HRMS peaks suggest incomplete purification—re-crystallize or use preparative TLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Experimental Design :

Analog Synthesis : Modify the thiophene or oxadiazole substituents (e.g., electron-withdrawing groups like -Cl or -CF₃) to assess impact on bioactivity .

Biological Assays : Test inhibitory effects on Rho/ROCK pathways (IC₅₀ via kinase assays) or antimicrobial activity (MIC against Gram+/Gram− bacteria) .

Data Correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies address low yields in the final hydrolysis step of the synthesis?

- Optimization Approaches :

Protecting Groups : Switch from tert-butyl to methyl esters for milder deprotection conditions .

Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate hydrolysis.

Solvent Systems : Use mixed solvents (e.g., THF/H₂O) to improve solubility of intermediates .

Q. How can molecular docking studies be applied to predict the compound’s mechanism of action?

- Protocol :

Target Selection : Prioritize enzymes with known oxadiazole-binding pockets (e.g., cyclooxygenase-2 or bacterial enoyl-ACP reductase).

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonds with oxadiazole N/O atoms and hydrophobic contacts with the thiophene ring .

Validation : Compare docking scores with experimental IC₅₀ values from kinase assays .

Q. What are the best practices for comparative studies with structurally related oxadiazole derivatives?

- Methodological Framework :

Library Design : Include analogs like 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s) and 4-((5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8u) .

Data Normalization : Use standardized assays (e.g., fixed concentration in dose-response curves).

Statistical Analysis : Apply ANOVA to identify significant differences in activity (p < 0.05) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in silico models?

- Resolution Strategy :

Re-evaluate Assay Conditions : Check for false positives/negatives due to compound aggregation or solvent toxicity (e.g., DMSO >1% v/v).

Docking Refinement : Include solvation effects and flexible receptor side chains in simulations.

Orthogonal Assays : Validate results using SPR (binding affinity) or cellular uptake studies (LC-MS quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。